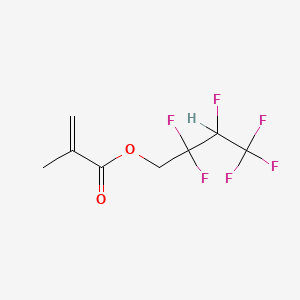

2,2,3,4,4,4-Hexafluorobutyl methacrylate

Beschreibung

2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) is a fluorinated methacrylate monomer characterized by six fluorine atoms distributed asymmetrically along its butyl chain (C4H3F6). This structure imparts unique properties such as low surface energy, high hydrophobicity, and chemical resistance, making it valuable in advanced polymer applications. HFBMA is synthesized via free-radical polymerization or controlled methods like atom transfer radical polymerization (ATRP), enabling its incorporation into block copolymers (e.g., PHFBMA-b-PDMS-b-PHFBMA) for tailored material performance .

Key applications of HFBMA-based polymers include:

Eigenschaften

IUPAC Name |

2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVPUWGVOPDJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64376-86-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64376-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80880403 | |

| Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64376-86-9, 36405-47-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,3H-Perfluorobutyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,4-Hexafluorobutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2,3,4,4,4-Hexafluorobutyl methacrylate can be synthesized through a gas-phase fluorination reaction catalyzed by hydrogen fluoride. The process involves mixing the vapors of hexafluorobutyl acrylate and methanol, followed by the catalytic reaction with hydrogen fluoride to produce the desired methacrylate .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale gas-phase fluorination reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is often stabilized with hydroquinone to prevent premature polymerization during storage and handling .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,3,4,4,4-Hexafluorobutyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Cross-linking: It can be used in the synthesis of cross-linkable block copolymers.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, UV light, or heat.

Cross-linking: Often involves reagents like 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) and atom transfer radical polymerization (ATRP) conditions.

Major Products:

Homopolymers and Copolymers: Used in coatings, adhesives, and other applications requiring high chemical resistance.

Cross-linked Polymers: Used in advanced materials with enhanced mechanical properties.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

HFBMA is primarily used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced chemical resistance and thermal stability compared to their non-fluorinated counterparts. The incorporation of HFBMA into polymer matrices can significantly improve surface properties such as hydrophobicity and oleophobicity.

- Case Study : Research has demonstrated that copolymers synthesized from HFBMA show improved self-cleaning properties due to their low surface energy, which repels water and dirt .

Coatings

The unique properties of HFBMA make it an excellent candidate for use in coatings, particularly those requiring high durability and resistance to harsh chemicals. Fluorinated coatings are often employed in applications ranging from automotive finishes to industrial protective layers.

- Application Example : Coatings developed using HFBMA have been shown to provide excellent weather resistance and reduced fouling characteristics . This is particularly beneficial in marine environments where biofouling can significantly impact performance.

Optical Applications

Due to its specific refractive index and transparency in the UV-visible spectrum, HFBMA is utilized in the production of optical materials. These materials are essential for lenses, filters, and other photonic devices.

- Research Insight : Polymers made from HFBMA have been explored for their use in optical coatings that enhance light transmission while reducing glare .

Biomedical Applications

HFBMA's biocompatibility makes it suitable for various biomedical applications, including drug delivery systems and tissue engineering scaffolds. Its fluorinated structure can improve the stability and release profiles of therapeutic agents.

- Case Study : Studies indicate that HFBMA-based polymers can be engineered to control drug release rates effectively while minimizing cytotoxicity .

Wirkmechanismus

The mechanism by which 2,2,3,4,4,4-Hexafluorobutyl methacrylate exerts its effects is primarily through its incorporation into polymer matrices. The fluorinated groups provide low surface energy, chemical resistance, and thermal stability. These properties are attributed to the strong carbon-fluorine bonds and the unique electronic structure of the fluorinated segments .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluorinated Methacrylates

Structural Analogs and Fluorine Content

HFBMA is compared to structurally related fluorinated methacrylates, differing in fluorine count, alkyl chain length, and substituent positions:

| Compound Name | Fluorine Atoms | Alkyl Chain Length | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | 3 | C2 | 352-87-4 | Trifluoroethyl group |

| 2,2,3,3-Tetrafluoropropyl methacrylate (4FPMA) | 4 | C3 | 45102-52-1 | Tetrafluoropropyl group |

| 2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) | 6 | C4 | 36405-47-7 | Asymmetric hexafluorobutyl group |

| 1H,1H,7H-Dodecafluoroheptyl methacrylate (DFHMA) | 12 | C7 | 1996-88-9 | Dodecafluoroheptyl group |

Structural Impact :

- Fluorine density correlates with hydrophobicity and chemical inertness. HFBMA balances fluorine content (6 atoms) with a moderate chain length (C4), offering processability alongside performance .

- Asymmetric fluorine distribution in HFBMA enhances compatibility with polar matrices (e.g., P(VDF-HFP)) compared to symmetrically fluorinated analogs .

Physical and Thermal Properties

Key Observations :

- HFBMA’s moderate boiling point (101.2°C) facilitates solvent-free processing compared to higher-chain analogs like DFHMA .

- Lower surface energy than TFEMA makes HFBMA superior in hydrophobic coatings .

Performance in Polymer Composites

Dielectric Energy Density: In BaTiO3/P(VDF-HFP) nanocomposites, fluoropolymer shells on nanoparticles significantly enhance energy density:

| Shell Polymer | Energy Density (J/cm³) | Breakdown Strength (MV/m) |

|---|---|---|

| PTFEMA | 14.1 | 550 |

| PHFBMA | 15.4 | 580 |

| PDFHMA | 16.8 | 609 |

- HFBMA’s balanced fluorine content improves particle-matrix compatibility, achieving higher energy density than TFEMA but lower than DFHMA due to the latter’s superior fluorine shielding .

Adhesive Performance :

HFBMA-based adhesives exhibit stronger adhesion to low-energy substrates (e.g., polyethylene) than TFEMA, attributed to its lower surface energy and better wetting .

Biologische Aktivität

2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA) is a fluorinated methacrylate monomer that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of HFBMA, focusing on its synthesis, applications in biomedical fields, and relevant case studies.

- Molecular Formula : C₈H₈F₆O₂

- Molecular Weight : 250.14 g/mol

- CAS Number : 36405-47-7

- Boiling Point : 158°C

- Density : 1.352 g/cm³

- Flash Point : 56°C

HFBMA is characterized by its fluorinated structure which enhances its hydrophobicity and stability in various environments. Its solubility in water is low, making it suitable for specific applications that require non-polar solvents.

Synthesis and Polymerization

HFBMA can be polymerized using various methods including atom transfer radical polymerization (ATRP). The polymerization of HFBMA can lead to the formation of well-defined organic/inorganic hybrid polymers that exhibit unique properties suitable for biomedical applications .

1. Drug Delivery Systems

HFBMA has been utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable nanoparticles. For instance, copolymers of HFBMA have been synthesized with magnetic nanoparticles for targeted drug delivery and imaging applications. These systems have demonstrated effective loading and release profiles for anticancer drugs like doxorubicin .

2. Magnetic Nanoparticles

Research indicates that HFBMA-functionalized magnetic nanoparticles can be used for simultaneous imaging and therapy (theranostics). These nanoparticles have shown promising results in enhancing magnetic resonance imaging (MRI) signals while being non-cytotoxic to cells .

3. Protein Sensing

HFBMA has also been explored in the context of protein sensing applications. Its rigid structure allows it to serve as a matrix for the electrosynthesis of molecularly imprinted polymers (MIPs), which can selectively bind target proteins . This application highlights HFBMA's versatility in biosensing technologies.

Case Studies

Q & A

Q. What are the recommended analytical techniques for verifying the structural identity and purity of 2,2,3,4,4,4-hexafluorobutyl methacrylate in synthetic workflows?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to confirm the fluorinated chain structure and NMR to resolve the methacrylate moiety. Compare peaks with reference spectra from databases like ChemIDplus or ECHA .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic C=O (1720–1750 cm) and C-F (1000–1400 cm) stretches. Cross-validate with literature data .

- Gas Chromatography-Mass Spectrometry (GC-MS): Assess purity by detecting residual monomers or solvents. Calibrate using certified reference standards .

Q. How should researchers mitigate health and safety risks during laboratory handling of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (tested for fluorochemical resistance), ANSI-approved safety goggles, and lab coats. Ensure ventilation to avoid inhalation risks .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in fluoropolymer-compatible containers. Avoid aqueous solutions to prevent HF release .

- Storage: Store in amber glass under nitrogen at 2–8°C to inhibit premature polymerization. Stabilizers like MEHQ (≤50 ppm) should be confirmed via HPLC .

Q. What experimental parameters influence the radical polymerization kinetics of this compound?

Methodological Answer:

- Initiator Selection: Use azobisisobutyronitrile (AIBN) at 60–80°C for controlled thermal initiation. Monitor conversion via gravimetry or in-situ FTIR .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility, while bulk polymerization may require higher initiator concentrations.

- Oxygen Inhibition: Degas monomers via freeze-pump-thaw cycles to minimize radical quenching .

Advanced Research Questions

Q. How can factorial design optimize copolymerization studies involving this compound and hydrophilic monomers (e.g., hydroxyethyl methacrylate)?

Methodological Answer:

- Variable Selection: Define factors like monomer ratio, initiator concentration, and temperature. Use a factorial design to screen dominant effects .

- Response Metrics: Track glass transition temperature (), water contact angle, and molecular weight distribution. ANOVA identifies significant interactions between variables .

- Validation: Replicate center points to assess curvature and refine via response surface methodology (RSM) for optimal reactivity ratios .

Q. What theoretical frameworks explain the contradictory data on the hydrolytic stability of polymers derived from this monomer?

Methodological Answer:

- Electron-Withdrawing Effects: The hexafluorobutyl group’s strong inductive effect may destabilize ester bonds against nucleophilic attack. Use density functional theory (DFT) to model electron density distributions .

- Steric Shielding: Molecular dynamics simulations can quantify steric hindrance around the methacrylate group. Compare with experimental degradation rates under accelerated aging (e.g., 70°C/75% RH) .

- Contradiction Resolution: Reconcile discrepancies by isolating variables (e.g., pH, trace catalysts) using fractional factorial experiments .

Q. How do researchers align ecological toxicity assessments of this monomer with regulatory frameworks like REACH?

Methodological Answer:

- Acute Toxicity Testing: Follow OECD 203 (fish), OECD 202 (daphnia), and OECD 201 (algae) guidelines. Use LC/EC values to classify hazards under GHS .

- Bioaccumulation Potential: Calculate log via shake-flask method. Correlate with QSAR models to predict persistence in aquatic systems .

- Data Submission: Structure results per ECHA’s IUCLID format, including read-across justifications for analogs .

Q. What methodological strategies address challenges in characterizing the surface morphology of fluorinated polymer films?

Methodological Answer:

- Atomic Force Microscopy (AFM): Use tapping mode in inert atmospheres to minimize surface contamination. Analyze roughness () and phase separation .

- X-ray Photoelectron Spectroscopy (XPS): Quantify F/C ratios at depths ≤10 nm. Calibrate with reference samples of known fluorination .

- Controlled-Environment Ellipsometry: Measure thickness and refractive index under dry N to avoid humidity artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.